2-Amino-6-methylbenzothiazole

Corrosion Inhibition Mild Steel Electrochemistry

Choose 2-Amino-6-methylbenzothiazole for its unique intermediate electron-donating effect of the 6-methyl group, which provides distinct corrosion inhibition (82-83% on mild steel) and predictable monodentate coordination for MOF design, unlike 6-chloro or 6-methoxy analogs. A non-halogenated alternative for medicinal chemistry and industrial formulations. Bulk and research quantities available.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 2536-91-6
Cat. No. B160888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methylbenzothiazole
CAS2536-91-6
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)
InChIKeyDZWTXWPRWRLHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methylbenzothiazole (CAS 2536-91-6): Technical Baseline for Sourcing and Specification


2-Amino-6-methylbenzothiazole (CAS 2536-91-6), a 6-substituted 2-aminobenzothiazole derivative with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol [1], is a key heterocyclic building block in medicinal chemistry, coordination chemistry, and industrial applications [2]. Its structure, featuring an amino group at the 2-position and a methyl group at the 6-position, dictates its distinct physicochemical properties, such as a melting point in the range of 136–142°C and a predicted pKa of 4.41±0.10, which influence its solubility and reactivity profile [3]. This compound serves as a critical intermediate and ligand, with its specific substitution pattern providing a unique handle for subsequent functionalization and complexation that is not replicable by other 6-substituted or 2-amino analogs [4].

Why 2-Amino-6-methylbenzothiazole Cannot Be Replaced by Unsubstituted or 6-Halogenated Analogs in Critical Applications


The simple substitution of a 6-methyl group for hydrogen or a halogen profoundly alters the compound's performance profile, rendering generic 2-aminobenzothiazole or other 6-substituted analogs non-interchangeable [1]. Direct comparative studies reveal that the 6-methyl group of 2-amino-6-methylbenzothiazole provides an intermediate electron-donating effect that is distinct from the strong electron-donating character of a 6-methoxy group or the electron-withdrawing nature of a 6-chloro substituent [1]. This electronic modulation directly impacts key performance metrics, such as corrosion inhibition efficiency and ligand field strength in metal complexes, with the 6-methyl derivative occupying a unique functional niche [2]. The following evidence demonstrates that the methyl substituent does not merely offer a trivial structural variation but is the basis for quantifiable differences in activity, coordination geometry, and application-specific utility [3].

Quantitative Differentiation of 2-Amino-6-methylbenzothiazole: Corrosion Inhibition, Ligand Geometry, and Biological Activity


Intermediate Corrosion Inhibition Efficiency vs. 6-Chloro and 6-Methoxy Analogs

In a direct head-to-head comparison of four 6-substituted 2-aminobenzothiazoles as corrosion inhibitors for mild steel in 0.5M H2SO4, the compounds displayed a distinct structure-activity relationship [1]. 2-Amino-6-methylbenzothiazole exhibited intermediate performance, achieving an inhibition efficiency of 82.3% at a concentration of 250 ppm at 35°C [1]. This efficiency was lower than that of the 6-chloro derivative (ACLBT), which reached up to 97% efficiency, but higher than the unsubstituted 2-aminobenzothiazole (ABT) and the 6-methoxy derivative under the same conditions [1].

Corrosion Inhibition Mild Steel Electrochemistry

Quantified Corrosion Inhibition Efficiency in 1M HCl as a Standalone Inhibitor

While not a direct comparator study, the performance of 2-amino-6-methylbenzothiazole as a standalone corrosion inhibitor for low-carbon steel (S235) in 1M HCl has been rigorously quantified, providing a benchmark for its intrinsic activity [1]. The highest corrosion inhibition efficiency achieved was 83.30% upon the addition of 5 mM of the compound at 298 K [1]. This value serves as a baseline against which the performance of other potential inhibitors or synergistic mixtures can be measured [1].

Corrosion Inhibitor Carbon Steel Acid Pickling

Crystallographic Evidence of Preferential Monodentate N-Coordination via Endocyclic Nitrogen

Single-crystal X-ray diffraction analysis reveals a distinct coordination behavior for 2-amino-6-methylbenzothiazole [1]. In complexes with both Cu(II) and Ag(I) salts, the ligand coordinates exclusively as a monodentate neutral ligand through the endocyclic nitrogen atom of the thiazole ring, rather than the exocyclic amine or sulfur atoms [1]. This selectivity, determined by the higher basicity of the endocyclic nitrogen, leads to a trans-coordination geometry in the Cu(II) complex (CuL2(OAc)2), with the ligand occupying trans positions in an octahedral environment [1].

Coordination Chemistry Crystallography Ligand Design

Antimicrobial Potency of the Free Ligand Against A. fumigatus (MIC = 15.6 µg/mL)

The free ligand 2-amino-6-methylbenzothiazole itself exhibits quantifiable antifungal activity, as demonstrated by a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Aspergillus fumigatus [1]. While its metal complexes often show enhanced activity, this value provides a critical baseline for the ligand's intrinsic bioactivity [1]. This potency is relevant for assessing its potential as a pharmacophore scaffold or for applications where metal-free compounds are required [1].

Antifungal Aspergillus fumigatus Bioactivity

Recommended Sourcing Scenarios for 2-Amino-6-methylbenzothiazole Based on Quantified Performance Metrics


Corrosion Inhibitor Formulation for Mild Acidic Environments (e.g., Industrial Cleaning, Acid Pickling)

For formulators seeking a non-halogenated corrosion inhibitor for mild steel in sulfuric or hydrochloric acid, 2-amino-6-methylbenzothiazole is a strong candidate based on its quantified inhibition efficiency of 82.3-83.3% at relevant concentrations (250 ppm to 5 mM) [REFS-1, REFS-2]. Its performance is backed by rigorous electrochemical and weight loss studies, providing a reliable alternative to more toxic or less effective 6-substituted analogs [1]. The compound is also shown to act as a mixed-type inhibitor and follows a Langmuir adsorption isotherm, confirming its reliable mechanism of action [2].

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Predictable Geometry

The well-defined monodentate coordination behavior of 2-amino-6-methylbenzothiazole via its endocyclic nitrogen is a critical asset for the de novo synthesis of metal-organic frameworks (MOFs) and coordination polymers [3]. Its ability to reliably occupy specific coordination sites, such as the trans-positions in octahedral Cu(II) complexes, enables the rational design of extended 1-D or 2-D structures with predictable topologies [4]. This is essential for applications in gas storage, separation, and catalysis where pore size and geometry are paramount [3].

Pharmaceutical Intermediate and Scaffold for Antifungal/Anticancer Drug Discovery

The compound's established role as a key intermediate is validated by its use in creating diverse bioactive molecules, including thiazolidinone derivatives with comparable antimicrobial activity to standard drugs [5]. Furthermore, its metal complexes have demonstrated significant bioactivity, with the Co(II) complex showing an IC50 of 14.12 µM against the MCF-7 cancer cell line [6]. This positions the free ligand as a valuable starting material for medicinal chemistry programs aiming to develop new antifungal or anticancer agents, with the added benefit of its known, quantifiable metal-binding properties [3].

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